2-[(1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}azetidin-3-yl)methyl]-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one
Description
Properties
IUPAC Name |
2-[[1-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)azetidin-3-yl]methyl]-6,7-dihydro-5H-cyclopenta[c]pyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O/c24-17-7-13-3-1-5-15(13)21-23(17)10-12-8-22(9-12)18-14-4-2-6-16(14)19-11-20-18/h7,11-12H,1-6,8-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAJGVWKCHJGVOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC(=O)N(N=C2C1)CC3CN(C3)C4=NC=NC5=C4CCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}azetidin-3-yl)methyl]-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one typically involves multi-step organic synthesis. One common approach includes the following steps:
Formation of the Azetidine Ring: This step involves the cyclization of a suitable precursor to form the azetidine ring. This can be achieved using reagents such as sodium hydride (NaH) and an appropriate solvent like dimethylformamide (DMF).
Attachment of the Cyclopenta[d]pyrimidine Moiety: The azetidine intermediate is then reacted with a cyclopenta[d]pyrimidine derivative under conditions that promote nucleophilic substitution, often using a base like potassium carbonate (K2CO3).
Final Cyclization: The final step involves the cyclization to form the cyclopenta[c]pyridazinone core, which can be facilitated by heating the intermediate in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the azetidine ring, using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be performed on the pyridazinone ring using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can participate in nucleophilic substitution reactions, especially at positions adjacent to the nitrogen atoms in the bicyclic structure.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: K2CO3 in DMF or other polar aprotic solvents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce an alcohol or amine derivative.
Scientific Research Applications
Anticancer Activity
Research has indicated that derivatives of the cyclopenta and pyridazine frameworks exhibit promising anticancer properties. For instance, compounds similar in structure have been evaluated for their efficacy against various cancer cell lines. One study demonstrated that certain derivatives can inhibit the growth of tumor cells by targeting specific pathways involved in cell proliferation and apoptosis .
Antimicrobial Properties
The compound's structure suggests potential antimicrobial activity. Similar compounds have shown effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli. The integration of azetidine and pyrimidine moieties enhances the compound's ability to penetrate bacterial cell walls and disrupt metabolic processes .
Anti-inflammatory Effects
Compounds with similar heterocyclic structures have been studied for their anti-inflammatory properties. They can modulate inflammatory pathways by inhibiting key enzymes involved in the inflammatory response, such as cyclooxygenases (COX) and lipoxygenases (LOX). This makes them potential candidates for treating conditions like arthritis and other inflammatory diseases .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the therapeutic efficacy of this compound. Modifications to the cyclopenta or pyridazine rings may enhance potency and selectivity against specific biological targets. For example:
- Azetidine Substituents : Altering substituents on the azetidine ring can significantly affect binding affinity to target proteins.
- Pyrimidine Variants : Different pyrimidine derivatives can influence solubility and bioavailability.
Case Study 1: Anticancer Evaluation
A study conducted on a series of cyclopenta derivatives showed that compounds with a similar backbone demonstrated IC values in the low micromolar range against breast cancer cell lines. These results suggest that modifications to the existing compound could yield even more potent anticancer agents .
Case Study 2: Antimicrobial Testing
In a comparative study of various heterocyclic compounds, one derivative exhibited a minimum inhibitory concentration (MIC) of 0.49 µg/mL against Staphylococcus epidermidis, indicating strong antimicrobial activity. The presence of specific functional groups was linked to enhanced interaction with bacterial enzymes .
Mechanism of Action
The mechanism by which this compound exerts its effects involves interaction with specific molecular targets, such as enzymes or receptors. For example, it may inhibit a particular enzyme by binding to its active site, thereby blocking its activity. The pathways involved could include signal transduction pathways that regulate cell growth and differentiation.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The compound shares structural motifs with:
- Pyridazin-3-ones : E.g., 5-chloro-6-phenylpyridazin-3(2H)-one derivatives (e.g., compounds 3a-3h from ), which are synthesized via alkylation reactions. These derivatives exhibit substituent-dependent bioactivity, particularly in anti-inflammatory and antimicrobial contexts .
- Pyrido-pyrimidinones: Patent applications () describe 2-(1,3-benzodioxol-5-yl)-substituted pyrido[1,2-a]pyrimidin-4-ones with piperazine/piperidine substituents. These compounds are optimized for receptor selectivity and pharmacokinetic profiles, highlighting the role of fused bicyclic systems in drug design .
Pharmacological and Physicochemical Properties
Key Differentiators
Biological Activity
The compound 2-[(1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}azetidin-3-yl)methyl]-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one is a complex heterocyclic structure that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound through various studies and findings.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features multiple heterocycles which contribute to its biological properties.
Biological Activity Overview
The biological activities of this compound have been evaluated across several studies focusing on its pharmacological potential. Key areas of investigation include:
- Antitumor Activity
- Antimicrobial Activity
- Anti-inflammatory Properties
- Cytotoxicity
Antitumor Activity
Recent studies have indicated that derivatives of cyclopenta[d]pyrimidine exhibit significant antitumor effects. For instance, compounds similar to the one in focus have shown promising results against various cancer cell lines.
Case Study: Antitumor Evaluation
A notable study evaluated the cytotoxic effects of cyclopenta derivatives on human cancer cell lines. The results demonstrated that certain derivatives had IC50 values in the low micromolar range, indicating potent antitumor activity.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Cyclopenta derivative A | MCF-7 (Breast) | 0.45 |
| Cyclopenta derivative B | HeLa (Cervical) | 0.32 |
| Cyclopenta derivative C | A549 (Lung) | 0.28 |
Antimicrobial Activity
The compound has also been assessed for its antimicrobial properties. Several derivatives have shown effectiveness against both bacterial and fungal strains.
Case Study: Antimicrobial Evaluation
In a comparative study, the antimicrobial activity was measured against standard strains such as Staphylococcus aureus and Candida albicans. The results indicated significant inhibition at various concentrations.
| Compound | Microorganism | MIC (µg/mL) |
|---|---|---|
| Cyclopenta derivative D | S. aureus | 1.5 |
| Cyclopenta derivative E | C. albicans | 2.0 |
Anti-inflammatory Properties
The anti-inflammatory potential of the compound has been explored through in vitro assays measuring nitric oxide production in macrophages.
Findings
Research indicates that the compound effectively reduces nitric oxide levels in LPS-stimulated RAW 264.7 cells, suggesting a mechanism involving inhibition of inducible nitric oxide synthase (iNOS).
Cytotoxicity Studies
Cytotoxicity assessments reveal that while some derivatives exhibit potent biological activity, they also demonstrate varying levels of cytotoxic effects on non-cancerous cell lines.
Cytotoxicity Data
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Cyclopenta derivative F | HEK293 (Kidney) | 15.0 |
| Cyclopenta derivative G | NIH/3T3 (Fibroblast) | 12.5 |
Q & A
Q. What steps can mitigate inconsistencies between theoretical and experimental partition coefficients (logP)?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
